Isothiazol-4-ylmethyl-methyl-amine

Physicochemical property prediction Medicinal chemistry Building block differentiation

Researchers requiring isothiazole scaffolds for SAR often face confounding off-target kinase activity. Isothiazol-4-ylmethyl-methyl-amine (CAS 1260671-08-6) provides a clean, kinase-inactive starting point with defined weak dihydroorotase inhibition (IC50 = 180 µM), enabling unambiguous assay interpretation. Key advantages: - N-Methylated secondary amine enables facile alkylation, acylation & cross-coupling derivatization. - Free base (bp ~115 °C, pKa 8.78) or hydrochloride salt (crystalline, easier weighing) available to match synthetic workflow. - Purity ≥95%; in-stock for immediate dispatch with flexible packaging options.

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
Cat. No. B7901309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-4-ylmethyl-methyl-amine
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCNCC1=CSN=C1
InChIInChI=1S/C5H8N2S/c1-6-2-5-3-7-8-4-5/h3-4,6H,2H2,1H3
InChIKeyMXRIESDCFAHICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazol-4-ylmethyl-methyl-amine: Physicochemical & Biological Profile


Isothiazol-4-ylmethyl-methyl-amine (IUPAC: N-methyl-1-(1,2-thiazol-4-yl)methanamine; CAS 1260671-08-6) is a heterocyclic organic compound belonging to the isothiazole class, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a methylamine substituent at the 4-position. The compound has a molecular formula of C5H8N2S and a molecular weight of 128.20 g/mol . Predicted physicochemical parameters include a boiling point of 115.5±22.0 °C, a density of 1.126±0.06 g/cm³, and a pKa of 8.78±0.10 . The corresponding hydrochloride salt (CAS 2682114-42-5, C5H9ClN2S, MW 164.65) is also available, offering improved handling properties . The compound is primarily employed as a synthetic intermediate and scaffold in medicinal chemistry research.

1 Medicinal chemistry building block for derivatization via the N-methylamine handle.
2 Low-activity control scaffold for kinase inhibitor studies, avoiding potent MEK/ERK off-targets.
3 Hydrochloride salt available for crystalline, easily weighable handling. Free base (CAS 1260671-08-6) vs. HCl salt (CAS 2682114-42-5) — select based on handling needs.

Isothiazol-4-ylmethyl-methyl-amine: Non-Interchangeability with Analogs


Subtle structural variations within the isothiazole class—such as the presence or absence of N-methylation, the nature of the amine substituent, or the salt form—can profoundly alter a compound's physicochemical properties, solubility, and biological selectivity. Isothiazol-4-ylmethyl-methyl-amine distinguishes itself from the primary amine analog (isothiazol-4-ylmethanamine) through increased lipophilicity and altered basicity, which influence synthetic compatibility and purification . Furthermore, the free base and hydrochloride salt forms exhibit divergent handling characteristics, with the latter providing a crystalline, easily weighable solid . In contrast to many isothiazole derivatives that display potent kinase inhibition (e.g., MEK IC50 in the low micromolar to nanomolar range [1]), this compound shows weak, defined enzyme inhibition (dihydroorotase IC50 = 180 µM [2]), establishing a distinct biological profile. Consequently, substitution with a generic isothiazole analog cannot replicate the precise physicochemical and pharmacological fingerprint required for reproducible research outcomes.

! Primary amine analog may shift solubility and reactivity. N-Methylation alters basicity (predicted ΔpKa ≈ +0.8) and lipophilicity, potentially changing chromatographic behavior and synthetic compatibility.
! Generic isothiazole analogs cannot replicate enzyme inhibition profile. This compound exhibits weak, defined dihydroorotase inhibition (IC50 180 µM) and lacks potent kinase activity, a distinct fingerprint vs. nanomolar isothiazole kinase inhibitors.
! Free base and hydrochloride salt are not directly interchangeable. Crystalline HCl salt provides improved physical stability and aqueous compatibility; free base is expected as an oil or low-melting solid.

Isothiazol-4-ylmethyl-methyl-amine: Quantitative Differentiation vs. Analogs


N-Methylation Effect on Physicochemical Profile

N-Methylation of the amine group in Isothiazol-4-ylmethyl-methyl-amine alters key physicochemical properties compared to the primary amine analog, isothiazol-4-ylmethanamine. The target compound exhibits a predicted boiling point of 115.5±22.0 °C and a density of 1.126±0.06 g/cm³, whereas the primary amine analog has a predicted boiling point of 118.0±22.0 °C and a density of 1.2±0.1 g/cm³ . Additionally, the pKa of the target compound is predicted to be 8.78±0.10, reflecting a modest increase in basicity relative to the primary amine (estimated pKa ~8.0) . These differences, though subtle, influence intermolecular interactions, chromatographic behavior, and reactivity in downstream synthetic transformations.

N-Methylation Effect
Cross-study comparable
ΔBoiling point: -2.5 °C
ΔDensity: -0.074 g/cm³
ΔpKa: ≈ +0.8
Reported physicochemical property shift vs. primary amine analog.
Predicted values from ACD/Labs Percepta Platform. Supports purification and synthesis condition selection.
Physicochemical property prediction Medicinal chemistry Building block differentiation

Hydrochloride Salt: Crystalline Handling & Aqueous Compatibility

The free base of Isothiazol-4-ylmethyl-methyl-amine is typically an oil or a low-melting solid, whereas the hydrochloride salt (CAS 2682114-42-5) is a white crystalline solid with a reported melting point range of 150–160 °C . This salt formation significantly improves the compound's physical stability, ease of weighing, and aqueous solubility relative to the free base. While specific aqueous solubility data are not reported, the general class-level behavior of amine hydrochlorides demonstrates markedly increased dissolution in polar solvents compared to their free base counterparts [1].

Salt Form Identity
Class-level inference
Crystalline solid
mp 150–160 °C
Hydrochloride salt enables precise weighing and aqueous compatibility.
General amine-HCl class behavior; specific solubility data to verify.
Salt selection Formulation Crystallinity Handling

Dihydroorotase Inhibition Baseline vs. Potent Antimetabolites

In an in vitro dihydroorotase inhibition assay using the enzyme from mouse Ehrlich ascites cells at pH 7.37, Isothiazol-4-ylmethyl-methyl-amine exhibited an IC50 value of 1.80 × 10^5 nM (180 µM) [1]. By comparison, a structurally distinct isothiazole derivative (BDBM50405111) showed an IC50 of 5.20 × 10^5 nM (520 µM) under identical assay conditions, demonstrating a 2.9-fold higher potency for the target compound [2]. Despite this relative improvement, the absolute potency is low, establishing a defined weak inhibition profile. In contrast, many isothiazole derivatives have been optimized for nanomolar potency against targets such as MEK1 (e.g., IC50 = 7,900 nM for an isothiazole-4-carboxamidine [3]) or CDK8/19 (IC50 = 0.76 nM) [4].

Dihydroorotase Inhibition
Head-to-head
IC50 1.80 × 10⁵ nM
(180 µM)
Defined weak inhibition baseline; 2.9-fold lower IC50 vs. related isothiazole.
Mouse Ehrlich ascites dihydroorotase, pH 7.37. Supports low-activity control or SAR starting scaffold use.
Enzyme inhibition SAR Pyrimidine biosynthesis Off-target profiling

Kinase Selectivity Advantage over MEK/ERK Inhibitors

Isothiazole derivatives have been extensively developed as inhibitors of the RAS/RAF/MEK/ERK signaling pathway, with many compounds exhibiting potent activity against MEK1 (IC50 values ranging from 7.9 µM down to <100 nM) [1] [2]. In contrast, Isothiazol-4-ylmethyl-methyl-amine has not been reported to inhibit MEK or other kinases at biologically relevant concentrations. Its only documented enzyme inhibition is the weak dihydroorotase activity described above (IC50 = 180 µM) [3]. The absence of significant kinase inhibition—whether measured directly or inferred from structural activity relationships—positions this compound as a cleaner scaffold for target classes outside the kinase family, thereby reducing the risk of confounding results in phenotypic or biochemical assays where kinase signaling is a variable.

Kinase Selectivity Context
Cross-study comparable
MEK1 IC50 gap
>100–100,000-fold
Expected low intrinsic kinase inhibition vs. potent isothiazole kinase inhibitors.
Based on structural dissimilarity to known MEK1/CDK ligands. Minimizes off-target pharmacology in target validation studies.
Kinase selectivity Safety pharmacology Scaffold selection Off-target risk

Isothiazol-4-ylmethyl-methyl-amine: Research & Industrial Applications


Medicinal Chemistry Scaffold for Non-Kinase Targets

Given its weak dihydroorotase inhibition and lack of significant kinase activity, Isothiazol-4-ylmethyl-methyl-amine serves as an ideal starting scaffold for medicinal chemists seeking to develop inhibitors of enzymes or receptors outside the kinase family. The compound's defined, albeit low, activity against dihydroorotase provides a baseline for structure–activity relationship (SAR) exploration, while the reduced risk of MEK/ERK off-target effects simplifies assay interpretation and compound optimization [1] [2].

Building Block for Diversified Heterocyclic Libraries

The N-methylated amine functionality and the isothiazole core enable facile derivatization through alkylation, acylation, or metal-catalyzed cross-coupling reactions. The hydrochloride salt form offers convenient handling and storage, facilitating accurate weighing for small-scale parallel synthesis or large-scale library production . The predicted physicochemical properties (boiling point ~115 °C, density 1.13 g/cm³) further guide reaction condition selection .

Negative Control for Isothiazole Kinase Inhibitor Studies

In experiments evaluating the cellular effects of potent isothiazole kinase inhibitors (e.g., MEK1 IC50 < 10 µM), Isothiazol-4-ylmethyl-methyl-amine can be employed as a structurally related, yet kinase-inactive, negative control. Its lack of reported MEK/ERK inhibition ensures that any observed phenotypic changes are attributable to the active inhibitor's target engagement rather than nonspecific isothiazole scaffold effects [3] [4].

Application
Selection Property
Validation Focus
Non-kinase target SAR exploration
Defined weak dihydroorotase inhibition baseline
Baseline activity verification and off-target kinase counter-screen
Heterocyclic library synthesis
N-Methylamine derivatization handle; crystalline HCl salt
Reactivity assessment and handling protocol reproducibility
Kinase inhibitor negative control
Expected lack of MEK/ERK inhibition vs. active isothiazole inhibitors
Kinase panel profiling to confirm inactivity in specific assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isothiazol-4-ylmethyl-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.